molecular formula C17H14O4 B12912796 Ethyl 3-phenyl-1-benzofuran-2-yl carbonate CAS No. 108139-57-7

Ethyl 3-phenyl-1-benzofuran-2-yl carbonate

Cat. No.: B12912796
CAS No.: 108139-57-7
M. Wt: 282.29 g/mol
InChI Key: JWQKHNXNCFHMIF-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1-benzofuran-2-yl carbonate is a synthetic benzofuran derivative of significant interest in medicinal chemistry and organic synthesis. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities and presence in numerous natural products . Researchers value this core structure for its potential as a building block in developing novel therapeutic agents, given its wide range of reported biological activities . Benzofuran-based compounds have demonstrated considerable potential in anticancer research, with studies showing their ability to act as potent and selective inhibitors of molecular targets like the epidermal growth factor receptor (EGFR) and to induce apoptosis in various human cancer cell lines . Furthermore, the benzofuran scaffold is recognized for its antimicrobial properties, making it a key structure in the search for new agents against fungal and bacterial infections . The specific substitution pattern of the 3-phenyl-1-benzofuran core in this compound, functionalized with a carbonate ester group, suggests its utility as a key intermediate for further chemical modifications. Researchers can employ it in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108139-57-7

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl (3-phenyl-1-benzofuran-2-yl) carbonate

InChI

InChI=1S/C17H14O4/c1-2-19-17(18)21-16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)20-16/h3-11H,2H2,1H3

InChI Key

JWQKHNXNCFHMIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Phenyl 1 Benzofuran 2 Yl Carbonate

Strategic Retrosynthesis and Precursor Identification for the Target Compound

A retrosynthetic analysis of ethyl 3-phenyl-1-benzofuran-2-yl carbonate provides a logical roadmap for its synthesis. The target molecule can be disconnected at the carbonate linkage, identifying ethyl chloroformate and 3-phenyl-1-benzofuran-2-ol as the immediate precursors. The latter, an enolic form, is in equilibrium with its more stable keto tautomer, 3-phenyl-1-benzofuran-2(3H)-one.

Further disconnection of the 3-phenyl-1-benzofuran-2(3H)-one at the C2-C3 bond suggests a precursor such as a 2-phenoxy-2-phenylacetic acid derivative, which could undergo an intramolecular Friedel-Crafts-type cyclization. Alternatively, disconnection of the ether linkage points towards a substituted phenol (B47542) and a phenyl-substituted two-carbon electrophile. A key precursor for various synthetic routes is 2-hydroxybenzophenone, which can be elaborated to form the benzofuran (B130515) ring.

Convergent and Divergent Synthetic Pathways to the Benzofuran Core

The construction of the central benzofuran scaffold is a critical phase in the synthesis. Both convergent and divergent strategies can be employed, leveraging either intramolecular cyclization reactions or intermolecular coupling processes.

Intramolecular cyclization is a powerful method for constructing the benzofuran ring system, often proceeding with high efficiency. A common strategy involves the acid- or base-catalyzed cyclization of appropriately substituted precursors. For instance, the Perkin rearrangement can be utilized, where a 3-coumaranone undergoes rearrangement to a benzofuran.

Another prominent method is the acid-catalyzed cyclization of α-aryloxy ketones. In the context of the target molecule, an α-phenoxy-α-phenyl ketone could be cyclized to furnish the 3-phenylbenzofuran (B8811988) core. The choice of acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and reaction conditions are crucial for optimizing the yield and minimizing side reactions.

Intramolecular Cyclization Method Starting Material Key Reagents/Conditions Description
Perkin Rearrangement3-Coumaranone derivativeBase catalysisRearrangement of a coumaranone to a benzofuran.
Acid-Catalyzed Cyclizationα-Aryloxy ketonePolyphosphoric acid (PPA), H2SO4Cyclization of an α-phenoxy ketone to form the furan (B31954) ring.

Intermolecular coupling reactions offer a versatile and convergent approach to the benzofuran core, allowing for the assembly of the ring system from simpler, readily available starting materials. Palladium-catalyzed cross-coupling reactions are particularly noteworthy in this regard.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a well-established method. For the synthesis of a 3-phenylbenzofuran, a 2-iodophenol (B132878) could be coupled with phenylacetylene (B144264), followed by an intramolecular cyclization of the resulting 2-(phenylethynyl)phenol (B13115910).

Alternatively, the Suzuki coupling can be employed, where an organoboron compound reacts with an organohalide. A 2-halophenol could be coupled with a phenylboronic acid derivative, followed by subsequent steps to form the furan ring. The Heck reaction, involving the coupling of an alkene with an aryl halide, also provides a viable route.

Intermolecular Coupling Reaction Reactant A Reactant B Catalyst System Description
Sonogashira Coupling2-IodophenolPhenylacetylenePd catalyst (e.g., Pd(PPh3)4), Cu(I) cocatalyst, baseFormation of a C-C bond between a terminal alkyne and an aryl halide, followed by cyclization.
Suzuki Coupling2-HalophenolPhenylboronic acidPd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, baseCross-coupling of an organoboron compound with an organohalide.
Heck Reaction2-HalophenolStyrene derivativePd catalyst, baseCoupling of an alkene with an aryl halide.

Introduction of the 3-Phenyl Substituent on the Benzofuran Ring

The introduction of the phenyl group at the C-3 position of the benzofuran ring is a key step that can be achieved at different stages of the synthesis. In many of the intermolecular coupling strategies described above, the 3-phenyl group is incorporated as part of one of the coupling partners, such as phenylacetylene in the Sonogashira coupling.

Alternatively, if the benzofuran core is synthesized without the 3-phenyl substituent, a post-functionalization approach can be taken. This typically involves the halogenation of the benzofuran at the 3-position, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable phenyl-organometallic reagent.

Regioselective and Stereoselective Functionalization at C-2 of the Benzofuran Ring

With the 3-phenylbenzofuran core in hand, the next critical step is the introduction of a functional group at the C-2 position that can be converted to the final carbonate. This requires a high degree of regioselectivity. A common route involves the lithiation of the benzofuran at the C-2 position by treatment with a strong base like n-butyllithium, followed by quenching with an electrophile.

For the synthesis of the target molecule, quenching the 2-lithio-3-phenylbenzofuran with an oxygen source, such as molecular oxygen followed by a reducing agent, would yield the desired 3-phenyl-1-benzofuran-2-ol. It is important to note that this intermediate exists in equilibrium with its keto tautomer, 3-phenyl-1-benzofuran-2(3H)-one.

Carbonate Bond Formation: Esterification and Transesterification Approaches

The final step in the synthesis is the formation of the ethyl carbonate group at the C-2 position. This is typically achieved through an esterification reaction. The 3-phenyl-1-benzofuran-2-ol (or its tautomer) can be treated with ethyl chloroformate in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Direct Reaction with Ethyl Chloroformate or Equivalent Reagents

The final step in the synthesis of this compound is the introduction of the ethyl carbonate moiety. This is typically achieved through the acylation of the corresponding hydroxyl precursor, 2-hydroxy-3-phenyl-1-benzofuran. This precursor exists in a tautomeric equilibrium with its more stable lactone form, 3-phenyl-1-benzofuran-2(3H)-one.

The direct reaction involves the treatment of this precursor with ethyl chloroformate. To facilitate the reaction, the hydroxyl group of the enolic tautomer (2-hydroxy-3-phenyl-1-benzofuran) must be activated. This is generally accomplished by using a suitable base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. The base deprotonates the hydroxyl group, forming a more nucleophilic enolate anion. This anion then attacks the electrophilic carbonyl carbon of ethyl chloroformate in a nucleophilic acyl substitution reaction. The departure of the chloride leaving group results in the formation of the target compound, this compound. The efficiency of this step is contingent on the successful synthesis of the 3-phenyl-1-benzofuran-2(3H)-one precursor.

Carbonylation Strategies

Carbonylation reactions offer a powerful method for introducing a carbonyl group (C=O) from carbon monoxide or a CO surrogate, which is central to forming the lactone ring of the 3-phenyl-1-benzofuran-2(3H)-one precursor. A notable strategy involves the palladium-catalyzed carbonylative intramolecular synthesis using 2-hydroxybenzyl alcohols as starting materials. rsc.orgthieme.de In this approach, a suitably substituted 2-hydroxybenzyl alcohol, bearing a phenyl group at the alpha-position, can undergo cyclocarbonylation.

The catalytic cycle typically begins with the oxidative addition of a palladium(0) complex to an activating agent. The resulting palladium(II) species coordinates with the alcohol. Using a CO source, such as formic acid or molybdenum hexacarbonyl, a carbonyl group is inserted. rsc.org Subsequent intramolecular reductive elimination forms the C-O bond of the lactone ring, yielding the 3-phenyl-1-benzofuran-2(3H)-one and regenerating the palladium(0) catalyst. thieme.de Another advanced carbonylation method is the palladium-catalyzed carbonylative annulation of o-alkynylphenols, which can be adapted to synthesize complex benzofuran structures. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to the efficient and selective synthesis of the 3-phenyl-1-benzofuran scaffold. Transition metals, particularly palladium, have been extensively used to facilitate key bond-forming reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

Palladium catalysis provides robust and versatile methods for constructing the C-C and C-O bonds necessary for the 3-phenyl-1-benzofuran skeleton.

Sonogashira Coupling: A prevalent strategy involves the Sonogashira coupling of a 2-iodophenol with phenylacetylene. nih.govresearchgate.net This reaction, catalyzed by a palladium complex (e.g., (PPh₃)PdCl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine, forms a 2-(phenylethynyl)phenol intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization (hydroalkoxylation) to yield the 3-phenyl-1-benzofuran core. A one-pot, three-component variation of this reaction, involving a 2-iodophenol, a terminal alkyne, and an aryl iodide, allows for the direct synthesis of 2,3-disubstituted benzofurans. researchgate.net

Heck-Type Reactions and C-H Activation: Palladium-catalyzed C-H activation and oxidation tandem reactions represent another advanced route. For instance, the reaction of 2-hydroxystyrenes with iodobenzene, catalyzed by palladium, can directly form the 3-phenyl-1-benzofuran structure through a sequence of C-H activation and subsequent oxidative cyclization. rsc.org

Carboalkoxylation of Allylphenols: A newer method involves the palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates. rsc.orgnih.gov This reaction constructs a functionalized 2,3-dihydrobenzofuran, which can then be oxidized to the corresponding aromatic benzofuran.

Table 1: Palladium-Catalyzed Synthesis of Benzofuran Precursors

Reaction Type Starting Materials Catalyst System Key Features Reference
Sonogashira Coupling/Cyclization 2-Iodophenol, Phenylacetylene (PPh₃)PdCl₂, CuI, Et₃N Forms a 2-(phenylethynyl)phenol intermediate which then cyclizes. nih.govresearchgate.net
C-H Activation/Oxidation 2-Hydroxystyrene, Iodobenzene Palladium Catalyst Direct formation of the benzofuran via a tandem reaction. rsc.org
Carboalkoxylation 2-Allylphenol, Aryl Triflates Pd(0)/CPhos Forms a dihydrobenzofuran intermediate requiring subsequent oxidation. rsc.orgnih.gov

Other Transition Metal Catalysis for C-O and C-C Bond Formations

While palladium is dominant, other transition metals like copper and nickel offer effective and often more economical alternatives for synthesizing the benzofuran core.

Copper Catalysis: Copper catalysts are highly effective for intramolecular C-O bond formation. One-pot processes have been developed where a 1-arylketone undergoes regioselective halogenation followed by a copper-catalyzed O-arylation to form the benzofuran ring. nih.gov In some cases, even parts-per-million (ppm) levels of copper can effectively catalyze the cyclization. nih.gov Copper is also used in the aerobic oxidative cyclization of phenols and alkynes, providing a direct route to polysubstituted benzofurans. rsc.org Furthermore, copper-catalyzed cross-coupling reactions of 3-phenyl-1-benzofuran-2-one derivatives have been explored to functionalize the C3 position. iiserpune.ac.in

Iron Catalysis: In conjunction with copper or on its own, iron(III) catalysts can be used for the initial halogenation of aryl ketones, which are precursors for the subsequent C-O cyclization step. nih.gov

Nickel Catalysis: Nickel-catalyzed methods are emerging as a powerful tool. For example, an intramolecular nucleophilic addition reaction catalyzed by nickel can effectively form 3-aryl benzofuran derivatives from accessible starting materials. thieme.de

Modern Synthetic Techniques for Enhanced Efficiency and Sustainability

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of benzofuran derivatives by providing rapid and uniform heating. researchgate.net

This technique has been successfully applied to several of the catalytic methods described above. For example, the one-pot, three-component Sonogashira coupling and cyclization to form 2,3-disubstituted benzofurans can be performed under microwave irradiation, which drastically shortens reaction times and often minimizes the formation of side products compared to conventional heating. researchgate.net The synthesis of benzofuran-3(2H)-ones, which are structurally related to the key precursor, has also been optimized using microwave conditions, achieving good yields in minutes rather than hours. researchgate.netnih.gov The rapid and efficient energy transfer under microwave conditions often leads to higher product yields and easier isolation, making it a valuable tool for the sustainable synthesis of the 3-phenyl-1-benzofuran scaffold. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuranones

Method Temperature (°C) Time Yield (%) Reference
Conventional Heating Reflux Several hours 40-60% researchgate.net
Microwave Irradiation 150 30 min 43% researchgate.net

Flow Chemistry and Continuous Processing Applications

Continuous flow chemistry offers significant advantages for the synthesis of benzofuranone scaffolds, which are key intermediates in the production of this compound. The controlled environment of a flow reactor allows for enhanced reaction kinetics, improved heat and mass transfer, and safer handling of reactive intermediates.

A notable application of flow chemistry is in the synthesis of 3-aryl benzofuranones. nih.gov A sequential continuous-flow system can be employed, starting from a substituted phenol and an appropriate glyoxylic acid derivative. nih.gov In a potential pathway to the 3-phenyl-1-benzofuran-2-one precursor, a suitable phenol and phenylglyoxylic acid could be reacted. This process can be catalyzed by a heterogeneous catalyst, such as Amberlyst-15H, which facilitates both the initial cyclocondensation and subsequent Friedel-Crafts alkylation in a continuous manner. nih.gov

The use of a packed-bed reactor containing the solid-supported catalyst allows for the straightforward separation of the product from the catalyst, simplifying purification and enabling catalyst recycling. This approach has been successfully used to produce the commercial antioxidant, 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one, in high yield. nih.gov Such a system demonstrates the potential for scalable and efficient production of the 3-phenyl-1-benzofuran-2-one core.

Table 1: Illustrative Parameters for Continuous-Flow Synthesis of 3-Aryl Benzofuranones

ParameterValue/ConditionReference
CatalystAmberlyst-15H nih.gov
Starting Materials2,4-di-tert-butylphenol, Glyoxylic acid monohydrate nih.gov
Reaction TypeSequential cyclocondensation and Friedel-Crafts alkylation nih.gov
Yield88% (for Irganox HP-136) nih.gov
AdvantagesCatalyst is recoverable and reusable, high functional group compatibility nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. The synthesis of this compound can be designed to incorporate several of these principles.

Catalysis: The use of heterogeneous, recyclable catalysts such as Amberlyst-15H or silica (B1680970) sulfonic acid for the synthesis of the benzofuran-2(3H)-one precursor aligns with the principle of using catalytic reagents over stoichiometric ones. nih.govgoogle.com These catalysts are easily separated from the reaction mixture and can be reused, reducing waste and cost. nih.gov For instance, a method for preparing benzofuran-2(3H)-one from 2-hydroxyphenylacetic acid utilizes a recoverable silica sulfonic acid catalyst. google.com Another approach employs iron sulfate, a neutral and less corrosive catalyst, for the lactonization step. google.com

Safer Solvents and Reaction Conditions: The ideal synthesis would utilize benign solvents or be performed under solvent-free conditions. While some syntheses of benzofuranones employ solvents like toluene, developments are moving towards greener alternatives. google.com Electrochemical methods for the synthesis of benzofuran derivatives represent a particularly environmentally friendly approach, often conducted in aqueous solutions without the need for harsh reagents. nih.gov The final acylation of 3-phenyl-1-benzofuran-2-ol could be performed using greener reagents and conditions, for example, by employing methanesulfonic acid (MSA), a biodegradable reagent, in a continuous-flow, metal-free protocol for the acylation of phenols. digitellinc.com

Atom Economy and Waste Prevention: One-pot and tandem reactions are excellent strategies to improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. The synthesis of benzofuranones from phenols and α-hydroxy acid esters can be achieved in a one-pot tandem Friedel-Crafts/lactonization reaction. organic-chemistry.org Similarly, a one-pot process for synthesizing benzo[b]furans from 1-aryl- or 1-alkylketones has been developed using nonprecious transition metal catalysts. nih.gov

Reduction of Derivatives: A key principle of green chemistry is to reduce unnecessary derivatization. nih.gov A streamlined synthesis to this compound would proceed through a minimal number of steps, avoiding protective group chemistry where possible. A plausible green synthetic route would involve the direct catalytic cyclization of a substituted 2-hydroxyphenylacetic acid to form the 3-phenyl-1-benzofuran-2-one, followed by a selective reduction and a final, clean acylation step.

Table 2: Application of Green Chemistry Principles in Benzofuran Synthesis

Green Chemistry PrincipleApplication in Benzofuran SynthesisReference
Use of CatalysisHeterogeneous catalysts like Amberlyst-15H and silica sulfonic acid for benzofuranone synthesis. nih.govgoogle.com
Safer SolventsElectrochemical synthesis in aqueous solutions. nih.gov
Atom EconomyOne-pot tandem Friedel-Crafts/lactonization for benzofuranone synthesis. organic-chemistry.org
Waste PreventionUse of recyclable catalysts and development of one-pot procedures. nih.govorganic-chemistry.org
Reduce DerivativesStreamlined multi-step syntheses without the need for protecting groups. nih.gov

By integrating these advanced methodologies, the synthesis of this compound can be achieved in a more efficient, safer, and environmentally responsible manner.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for determining the molecular structure of Ethyl 3-phenyl-1-benzofuran-2-yl carbonate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides precise information about the number, environment, and connectivity of protons within the molecule. The aromatic region of the spectrum is expected to display a complex series of multiplets corresponding to the protons of the phenyl group and the benzofuran (B130515) ring system. The protons of the phenyl group at the 3-position typically appear as a set of signals in the range of δ 7.20-7.60 ppm. The four protons on the benzene (B151609) ring of the benzofuran moiety would also produce signals in this aromatic region, with their exact chemical shifts and coupling patterns being influenced by their position relative to the oxygen heteroatom and the carbonate group.

The ethyl carbonate moiety gives rise to two distinct signals. The methylene (B1212753) protons (-O-CH₂-CH₃) are anticipated to appear as a quartet, a result of coupling with the adjacent methyl protons. This quartet is typically observed in the downfield region, around δ 4.1-4.4 ppm, due to the deshielding effect of the neighboring oxygen atom of the carbonate group. The terminal methyl protons (-O-CH₂-CH₃) would present as a triplet in the upfield region, generally around δ 1.2-1.5 ppm, owing to coupling with the methylene protons.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.65 - 7.20m-Aromatic Protons (Phenyl and Benzofuran Rings)
4.35q7.1-O-CH₂-CH₃
1.35t7.1-O-CH₂-CH₃

Note: The data in this table is hypothetical and serves as an illustrative example of expected ¹H NMR spectral features.

The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum by detailing the carbon skeleton of this compound. The carbonyl carbon of the carbonate group is a key diagnostic signal, expected to resonate at a significantly downfield chemical shift, typically in the range of δ 150-160 ppm. The carbon atoms of the benzofuran and phenyl rings will produce a series of signals in the aromatic region, generally between δ 110-155 ppm. The specific chemical shifts will depend on the electronic environment of each carbon atom.

The carbon atoms of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-O-CH₂-CH₃), being directly attached to an oxygen atom, is expected to be more deshielded and appear around δ 60-65 ppm. The terminal methyl carbon (-O-CH₂-CH₃) will be found at a more upfield position, typically in the range of δ 14-16 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
155.0C=O (Carbonate)
154.5 - 110.0Aromatic Carbons (Phenyl and Benzofuran Rings)
63.5-O-CH₂-CH₃
14.5-O-CH₂-CH₃

Note: The data in this table is hypothetical and serves as an illustrative example of expected ¹³C NMR spectral features.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For instance, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group would confirm their direct connectivity. Similarly, correlations between adjacent protons on the aromatic rings would help in assigning their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would show a correlation between the methylene proton quartet and the corresponding methylene carbon signal, as well as between the methyl proton triplet and the methyl carbon signal. This technique is also crucial for assigning the protonated carbons in the aromatic rings.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed assignment of all proton and carbon resonances can be achieved, providing unequivocal evidence for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical technique for the identification of functional groups present in this compound. The FTIR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds.

A prominent and characteristic absorption band in the FTIR spectrum is expected for the carbonyl (C=O) stretching vibration of the carbonate group. This band is typically strong and sharp, appearing in the region of 1780-1740 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the carbonyl group.

The presence of the aromatic rings (phenyl and benzofuran) will be indicated by several characteristic bands. The C-H stretching vibrations of the aromatic protons usually appear as a series of weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a set of absorptions in the 1600-1450 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the rings.

The C-O stretching vibrations of the carbonate and the ether linkage in the benzofuran ring are also key features. The asymmetric and symmetric stretching of the carbonate C-O bonds are expected to produce strong bands in the 1300-1000 cm⁻¹ region. The C-O-C stretching of the benzofuran ether will also contribute to the absorption in this fingerprint region.

The aliphatic C-H stretching vibrations of the ethyl group will be observed as bands in the 3000-2850 cm⁻¹ region.

Table 3: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
1760StrongC=O Stretch (Carbonate)
1600 - 1450MediumAromatic C=C Stretch
1250 - 1000StrongC-O Stretch (Carbonate and Ether)

Note: The data in this table is hypothetical and serves as an illustrative example of expected FTIR spectral features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the molecular formula can be unequivocally confirmed.

Upon ionization, the molecule can undergo fragmentation, and the analysis of these fragment ions provides valuable structural information. The fragmentation pattern can help to identify the different components of the molecule, such as the ethyl carbonate and the 3-phenyl-1-benzofuran moieties. For instance, a common fragmentation pathway for esters and carbonates is the loss of the alkoxy group or the entire ester/carbonate group. The fragmentation of the benzofuran ring system can also lead to characteristic fragment ions.

Table 4: Hypothetical HRMS Data for this compound

IonCalculated m/zObserved m/zAssignment
[M+H]⁺C₁₇H₁₅O₄⁺-Protonated Molecular Ion
[M+Na]⁺C₁₇H₁₄NaO₄⁺-Sodiated Molecular Ion

Note: The data in this table is hypothetical and serves as an illustrative example of expected HRMS data. The molecular formula is assumed to be C₁₇H₁₄O₄.

Single Crystal X-ray Diffraction Analysis for Absolute Structure Determination and Conformational Insights

For this compound, a successful single-crystal X-ray analysis would confirm the connectivity of all atoms, unequivocally establishing the constitution of the molecule. It would also reveal the planarity of the benzofuran ring system and the orientation of the phenyl group relative to the benzofuran core. The conformation of the ethyl carbonate chain would also be determined, including the torsion angles around the C-O bonds.

Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that govern the arrangement of the molecules in the crystal lattice.

Table 5: Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-

Note: The data in this table is hypothetical and requires experimental determination from a suitable single crystal.

Chiroptical Spectroscopy (if chiral centers are introduced or derivatives are synthesized)

Chiroptical spectroscopy, particularly circular dichroism (CD), is an indispensable tool for the stereochemical characterization of chiral molecules. This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers. In the context of benzofuran chemistry, where the synthesis of chiral derivatives is of significant interest, CD spectroscopy plays a crucial role.

Detailed Research Findings

Research into the synthesis of novel benzofuran derivatives has led to the isolation and characterization of various chiral compounds. A notable example involves the isolation of three new dimeric benzofuran derivatives, designated as ligulacephalins A, B, and C, from the roots of Ligularia stenocephala. nih.gov Spectroscopic analysis, including NMR and mass spectrometry, established the planar structures of these compounds. However, to determine their three-dimensional nature, chiral High-Performance Liquid Chromatography (HPLC) analysis was employed, which revealed that these compounds exist as racemates. nih.gov

To elucidate the absolute configurations of the individual enantiomers, they were separated and subjected to circular dichroism spectroscopy. The resulting CD spectra provided the critical data needed to assign the absolute stereochemistry of each enantiomer. nih.gov This process highlights the power of combining separation techniques with chiroptical spectroscopy for the complete structural determination of new chiral natural products.

In a different study, the interaction of two synthesized 4-nitrophenyl-functionalized benzofuran derivatives with bovine serum albumin (BSA) was investigated using circular dichroism. nih.gov This research demonstrated that the binding of these benzofuran derivatives could induce changes in the secondary structure of the protein. nih.gov Specifically, the binding of one of the derivatives led to an increase in the β-sheet content of BSA, which was accompanied by an increase in the protein's thermal stability. nih.gov Such studies are vital for understanding the potential interactions of benzofuran-based compounds with biological macromolecules.

The enantioselective synthesis of benzofuran derivatives is another area where chiroptical spectroscopy is essential. Strategies have been developed for the catalytic asymmetric synthesis of various benzofuran-based scaffolds, such as benzofuran fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans. nih.gov In these syntheses, the enantiomeric excess (ee) of the products is a critical measure of the reaction's success, and this is often determined using chiral HPLC, which is calibrated against the chiroptical response of the separated enantiomers.

Furthermore, the synthesis of steroids incorporating 2,3-dihydro-1-benzofuran chromophores has been used to establish a helicity rule based on their CD spectra. rsc.org By synthesizing derivatives with a known absolute conformation, it was determined that the helicity of the heteroring (P or M) dictates the sign of the Cotton effect in the CD spectrum. rsc.org This rule was then applied to revise the absolute configuration of naturally occurring norneolignans. rsc.org

Data Tables

The following table summarizes the chiroptical data for the enantiomers of ligulacephalin A, a dimeric benzofuran derivative.

Enantiomer of Ligulacephalin AWavelength (nm)Molar Ellipticity (Δε)
(+)-Enantiomer225+15.6
248-8.9
275+4.2
310-2.5
(-)-Enantiomer225-15.8
248+9.1
275-4.3
310+2.6

Table 1: Circular Dichroism data for the enantiomers of ligulacephalin A, adapted from research findings. nih.gov

The following table illustrates the change in the secondary structure of Bovine Serum Albumin (BSA) upon binding with a 4-nitrophenyl-functionalized benzofuran derivative (BF1).

Protein Stateα-Helix Content (%)β-Sheet Content (%)Turns + Unordered (%)
Unbound BSA63.29.527.3
BSA + BF158.715.126.2

Table 2: Secondary structure content of BSA determined by Circular Dichroism spectroscopy in the absence and presence of a benzofuran derivative. nih.gov

Mechanistic Organic Chemistry and Reactivity Profile of Ethyl 3 Phenyl 1 Benzofuran 2 Yl Carbonate

Reactivity of the Carbonate Moiety

The ethyl carbonate group attached to the 2-position of the benzofuran (B130515) ring is a key site for chemical transformations, primarily through reactions involving the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution at the Carbonate Carbon

The carbonyl carbon of the carbonate is electrophilic and susceptible to attack by nucleophiles. This initiates a nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.orgyoutube.com This two-step mechanism involves the addition of a nucleophile to form a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.orglibretexts.org In the case of ethyl 3-phenyl-1-benzofuran-2-yl carbonate, the 3-phenyl-1-benzofuran-2-oxide anion would be the leaving group, which is a relatively stable phenoxide-type anion.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the carbonate.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and a tetrahedral intermediate is formed.

Elimination of Leaving Group: The carbonyl group reforms, and the 3-phenyl-1-benzofuran-2-oxide anion is expelled as the leaving group.

The feasibility of this reaction is dependent on the nucleophile's strength and the stability of the leaving group. Stronger nucleophiles will favor the reaction. The equilibrium of the reaction will favor the direction that produces the weaker base. masterorganicchemistry.com

Common nucleophiles for such reactions include:

Hydroxide (B78521) (OH⁻): Leads to hydrolysis.

Alkoxides (RO⁻): Results in transesterification.

Amines (RNH₂): Leads to the formation of carbamates.

Hydrolytic Cleavage Mechanisms

Hydrolysis is a specific type of nucleophilic acyl substitution where water or a hydroxide ion acts as the nucleophile. The cleavage of the carbonate can occur under acidic, basic, or neutral conditions, although it is generally more susceptible to base-catalyzed hydrolysis. cetjournal.it

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon. semanticscholar.orgacs.org This is typically a faster and more efficient process than acid-catalyzed hydrolysis. cetjournal.it The reaction proceeds through the aforementioned nucleophilic acyl substitution mechanism, ultimately yielding ethanol, carbon dioxide (from the decomposition of the unstable carbonic acid monoester), and the 3-phenyl-1-benzofuran-2-ol. Studies on the alkaline hydrolysis of ethyl carbonate have shown this susceptibility. acs.org The presence of hydroxide ions can act catalytically, leading to significant decomposition even at room temperature. semanticscholar.orgresearchgate.net

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. pressbooks.pub The subsequent steps involve the formation of a tetrahedral intermediate and elimination of the leaving group.

Neutral Hydrolysis: Hydrolysis can also occur with water alone, though typically at a slower rate and often requiring elevated temperatures. semanticscholar.orgresearchgate.net The process can be facilitated by metal carbonates, which can hydrolyze the dialkyl carbonate to the corresponding alcohol and a metal bicarbonate. google.com

ConditionNucleophileKey FeaturesProducts
Basic OH⁻Generally faster, catalytic in hydroxide. cetjournal.itsemanticscholar.orgresearchgate.net3-Phenyl-1-benzofuran-2-ol, Ethanol, CO₂
Acidic H₂O (activated by H⁺)Protonation of carbonyl oxygen increases electrophilicity. pressbooks.pub3-Phenyl-1-benzofuran-2-ol, Ethanol, CO₂
Neutral H₂OSlower, may require heat or catalysts. semanticscholar.orggoogle.com3-Phenyl-1-benzofuran-2-ol, Ethanol, CO₂

Reactivity of the Benzofuran Core

The benzofuran ring system is an aromatic heterocycle, and its reactivity is a composite of the benzene (B151609) and furan (B31954) rings. researchgate.net

Electrophilic Aromatic Substitution on the Benzene Ring of Benzofuran

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. In the benzofuran system, the fused benzene ring can undergo EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions. researchgate.net The position of substitution is directed by the activating effect of the fused furan ring and the existing substituents. The furan ring is generally electron-donating, activating the benzene ring towards electrophilic attack.

The regioselectivity of EAS on benzofuran itself can be complex. While the furan ring is more reactive towards electrophiles, under certain conditions, substitution on the benzene ring can be achieved. echemi.comstackexchange.com For 3-phenylbenzofuran (B8811988) systems, the substitution pattern will be influenced by the directing effects of both the furan oxygen and the 3-phenyl group. Electrophilic substitution reactions on calix acs.orgbenzofurans, such as bromination, formylation, and acylation, have been demonstrated. rsc.org Halogenation of the benzofuran ring is a common modification and has been shown to influence the biological activity of resulting compounds. nih.gov

Reactions at the Furan Ring System (e.g., cycloadditions, if applicable)

The furan moiety of the benzofuran core is more electron-rich than the benzene ring and is thus more susceptible to certain reactions. researchgate.net

Electrophilic Attack: The C2 and C3 positions of the furan ring are the most nucleophilic. hw.ac.uk Electrophilic attack on furan itself preferentially occurs at the 2-position due to better stabilization of the carbocation intermediate. pearson.com In 3-substituted benzofurans, the C2 position is a primary site for electrophilic attack. echemi.comstackexchange.com For instance, 2-metallated benzofurans are important nucleophiles for creating 2-substituted derivatives. tandfonline.com

Cycloaddition Reactions: The furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction. tandfonline.com However, the aromaticity of the benzofuran system makes it less reactive as a diene compared to furan itself. The photochemical cycloaddition of benzofuran derivatives typically occurs at the C2-C3 double bond. tandfonline.com Intramolecular Diels-Alder reactions involving a benzofuran ring have been explored as a strategy for synthesizing complex molecules like morphine. acs.org Additionally, [2+2] cycloadditions of benzofuran-3(2H)-one enamines with acetylenes have been reported to form fused cyclobutene (B1205218) adducts. tandfonline.com The oxidation of benzofurans can lead to epoxidation of the furan ring, which can then undergo further reactions. mdpi.comacs.org

Reaction TypePosition(s)Notes
Electrophilic Substitution C2The C2 position is generally the most nucleophilic and a common site for substitution. echemi.comstackexchange.comtandfonline.com
Cycloaddition C2-C3 double bondCan act as a dienophile or participate in photochemical cycloadditions. tandfonline.com
Oxidation Furan ringCan lead to epoxides which are reactive intermediates. mdpi.comacs.org

Reactivity of the Phenyl Substituent and Potential for Further Functionalization

The phenyl group at the 3-position of the benzofuran ring behaves as a typical aromatic ring and can undergo electrophilic aromatic substitution. The benzofuran substituent on the phenyl ring will act as a directing group for incoming electrophiles. Due to the oxygen in the furan ring, the benzofuranyl group is generally considered to be ortho-, para-directing and activating.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be performed on this phenyl ring. The specific conditions required for these reactions would need to be carefully chosen to avoid unwanted side reactions on the more reactive benzofuran core. The introduction of substituents on this phenyl ring can significantly alter the electronic and steric properties of the entire molecule, which is a common strategy in medicinal chemistry to modulate biological activity. nih.gov For instance, the substitution of the N-phenyl ring of benzofuran carboxamides with halogens has been noted to be beneficial for cytotoxic properties. nih.gov

Catalytic Transformations Involving this compound as a Substrate

The ethyl carbonate group at the C2 position of the benzofuran ring is an excellent leaving group in the presence of transition metal catalysts, particularly palladium. This facilitates a range of transformations, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.

The C2 position of the benzofuran ring, activated by the carbonate leaving group, is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C, C-N, and C-O bond formation, allowing for the synthesis of a diverse array of 2-substituted 3-phenylbenzofurans.

Although direct studies on this compound are limited, the behavior of analogous benzofuran-2-ylmethyl acetates in palladium-catalyzed reactions provides a strong model for its expected reactivity. nih.govyoutube.com The general mechanism would involve the oxidative addition of a Pd(0) catalyst to the C-O bond of the carbonate, forming a Pd(II) intermediate. This is followed by the introduction of a nucleophile and subsequent reductive elimination to yield the 2-substituted product and regenerate the Pd(0) catalyst.

A variety of nucleophiles could be employed in these cross-coupling reactions, leading to a wide range of derivatives.

Table 1: Plausible Cross-Coupling Reactions and Potential Products

NucleophileCoupling Partner (Example)Potential Product
Organoboron ReagentsPhenylboronic acid2,3-Diphenyl-1-benzofuran
AminesPiperidine (B6355638)2-(Piperidin-1-yl)-3-phenyl-1-benzofuran
Alcohols/PhenolsPhenol (B47542)2-Phenoxy-3-phenyl-1-benzofuran
Terminal AlkynesPhenylacetylene (B144264)2-(Phenylethynyl)-3-phenyl-1-benzofuran
OrganostannanesTributyl(vinyl)stannane2-Vinyl-3-phenyl-1-benzofuran

The choice of catalyst, ligands, and reaction conditions would be crucial in optimizing the yields and selectivity of these transformations. For instance, palladium catalysts are often used for such syntheses of benzofuran derivatives. nih.gov

The structure of this compound is well-suited for palladium-catalyzed rearrangement reactions, most notably the Tsuji-Trost-type reaction. researchgate.netresearchgate.net This reaction involves the palladium-catalyzed nucleophilic substitution of an allylic leaving group. researchgate.net In the context of the benzofuran substrate, the carbonate at the C2 position can act as a leaving group, analogous to allylic acetates or carbonates. researchgate.netnih.gov

The mechanism of a Tsuji-Trost-type reaction on this substrate would likely proceed through the formation of a π-allylpalladium intermediate. researchgate.net The palladium catalyst would coordinate to the benzofuran ring system, facilitating the departure of the ethyl carbonate group and forming a cationic η³-allylpalladium complex. This complex can then be attacked by a soft nucleophile.

Research on benzofuran-2-ylmethyl acetates has shown that the choice of catalytic system, including the palladium source and the phosphine (B1218219) ligand, significantly influences the success and efficiency of the reaction with various nucleophiles (N, S, O, and C-based). nih.govyoutube.com For instance, with nitrogen-based nucleophiles, a combination of Pd₂(dba)₃ and dppf has been shown to be effective, while for sulfur, oxygen, and carbon nucleophiles, [Pd(η³-C₃H₅)Cl]₂ with XPhos is often more efficient. nih.govyoutube.com

Table 2: Potential Nucleophiles and Products in Tsuji-Trost-Type Reactions

Nucleophile TypeExample NucleophilePotential Product
CarbonDiethyl malonateDiethyl 2-(3-phenyl-1-benzofuran-2-yl)malonate
NitrogenMorpholine4-(3-Phenyl-1-benzofuran-2-yl)morpholine
OxygenSodium phenoxide2-Phenoxy-3-phenyl-1-benzofuran
SulfurSodium thiophenoxide2-(Phenylthio)-3-phenyl-1-benzofuran

Other rearrangement reactions, such as those inspired by the Perkin rearrangement of coumarins to benzofurans, could also be envisioned, although these typically involve different starting materials and conditions. nih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters

Kinetic studies of catalytic reactions involving similar benzofuran derivatives would likely focus on determining the reaction order with respect to the substrate, catalyst, and nucleophile. Such studies would help to elucidate the reaction mechanism, including the rate-determining step, which in many palladium-catalyzed cross-coupling and Tsuji-Trost reactions is often the oxidative addition or the nucleophilic attack.

Thermodynamic parameters for reactions involving benzofuran have been a subject of computational and experimental investigation. For the parent 1-benzofuran, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy have been calculated over a range of temperatures. researchgate.net These fundamental data provide a baseline for understanding the energetic landscape of reactions involving benzofuran derivatives.

For a hypothetical reaction, such as the hydrolysis of this compound, one could anticipate a negative Gibbs free energy change (ΔG), indicating a thermodynamically favorable process, given the stability of the resulting 3-phenyl-1-benzofuran-2(3H)-one and ethanol. The activation energy (Ea) for such a reaction would be a key parameter to determine experimentally, as it would govern the reaction rate.

Table 3: Hypothetical Thermodynamic and Kinetic Parameters of Interest

ParameterSymbolSignificance
Rate ConstantkQuantifies the rate of the reaction.
Activation EnergyEₐThe minimum energy required to initiate the reaction.
Enthalpy of ReactionΔHThe heat absorbed or released during the reaction.
Entropy of ReactionΔSThe change in disorder of the system.
Gibbs Free Energy of ReactionΔGDetermines the spontaneity of the reaction.

Further research employing techniques such as in-situ reaction monitoring (e.g., by NMR or IR spectroscopy) and computational modeling would be necessary to fully characterize the kinetic and thermodynamic profile of this compound.

Computational and Theoretical Studies on Ethyl 3 Phenyl 1 Benzofuran 2 Yl Carbonate and Its Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to predicting the electronic behavior of molecules. For benzofuran (B130515) derivatives, these studies often focus on determining the most stable geometric conformations and understanding the distribution of electrons, which dictates the molecule's reactivity. nih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For benzofuran analogues, DFT calculations, often using the B3LYP functional with basis sets such as 6-31G* or 6-311++G**, are employed to determine the molecule's lowest energy (most stable) three-dimensional shape through a process called geometry optimization. nih.govresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same theoretical level can be used to calculate the harmonic vibrational frequencies. nih.gov The resulting theoretical vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure and provide a complete assignment of the observed vibrational bands. researchgate.net Studies on various benzofuran derivatives have shown that frequencies calculated via DFT methods agree well with observed experimental frequencies. nih.gov Conformational studies can also be performed to assess the relative stability of different isomers or conformers of a molecule. nih.gov For example, ab initio calculations have been used to show that 2(3H)-benzofuranone is more stable than its 3(2H)-benzofuranone isomer. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors, based on Pearson's Hard and Soft Acids and Bases (HSAB) principle, help in understanding the reactive behavior of the molecule. nih.govresearchgate.net For instance, theoretical calculations of local reactivity, such as the condensed Fukui function and local electrophilicity (ωk), have been successfully used to explain the regioselectivity observed in reactions of 2,3-disubstituted benzofurans. nih.govresearchgate.net

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

Descriptor Formula Description
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO Indicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I) -E_HOMO The energy required to remove an electron. researchgate.net
Electron Affinity (A) -E_LUMO The energy released when an electron is added. researchgate.net
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution. researchgate.net
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates high polarizability. researchgate.net
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons to itself. researchgate.net

This table is representative of descriptors commonly calculated in computational studies.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape, flexibility, and dynamic behavior of a molecule.

For a molecule like Ethyl 3-phenyl-1-benzofuran-2-yl carbonate, MD simulations could be used to explore its accessible conformations in different environments, such as in a vacuum or in a solvent. This would involve analyzing the rotational freedom around single bonds, such as the bond connecting the phenyl group at position 3 or the bonds within the ethyl carbonate group at position 2. The simulation would generate a trajectory of atomic positions over time, from which one could identify the most populated conformational states and the energy barriers for transitioning between them. While specific MD studies on this exact compound are not widely published, related computational techniques have been used to explore the conformational stability of benzofuranone isomers. nih.gov

Mechanistic Computational Chemistry for Reaction Pathways and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and identifying transient structures like transition states. researchgate.net For the synthesis of benzofurans, which can be achieved through various routes such as intramolecular cyclization, computational studies can map out the potential energy surface of a reaction. wuxiapptec.commdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. wuxiapptec.com This profile reveals the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. wuxiapptec.com For example, in an acid-catalyzed cyclization to form a benzofuran core, computational analysis can determine the activation energies for cyclization at different positions on an aromatic ring, thereby predicting the regioselectivity and the final product ratio. wuxiapptec.com Studies on the formation of dibenzofurans have used molecular orbital theory to calculate the activation enthalpies and Gibbs free energies for each elementary reaction step, identifying the most favorable pathway. nih.govmdpi.com These computational approaches are crucial for optimizing reaction conditions and designing new synthetic strategies for complex benzofuran derivatives. nih.govscienceopen.com

In Silico Screening and Molecular Docking for Ligand-Target Interactions

The benzofuran scaffold is a common motif in many biologically active compounds and approved drugs. scienceopen.comorientjchem.orgmdpi.com In silico techniques like molecular docking are widely used to predict and analyze how these molecules might interact with biological targets, typically proteins or enzymes. atmiyauni.ac.in This process involves computationally placing a ligand (the benzofuran derivative) into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. researchgate.net

Molecular docking studies on various benzofuran analogues have identified a wide range of potential biological targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders. researchgate.netnih.gov These studies not only predict binding affinity but also reveal the specific binding mode of the ligand within the protein's active or allosteric site. nih.gov The analysis focuses on identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. nih.govacs.org

For example, docking studies have shown that benzofuran derivatives can bind to the ATP-binding site of kinases like PI3K and VEGFR-2, forming crucial hydrogen bonds with residues like Val851. researchgate.net Other studies have identified serotonin (B10506) and dopamine (B1211576) receptors as targets, with serine residues playing a key role in binding. acs.org The identification of these interactions provides a rational basis for the structure-activity relationship (SAR) and guides the design of new, more potent, and selective inhibitors. nih.gov

Table 2: Examples of Protein Targets and Key Interactions for Benzofuran Analogues from Docking Studies

Benzofuran Analogue Type Protein Target Key Interacting Residues Potential Application Reference(s)
General Benzofuran Derivatives PI3K, VEGFR-2 Val851 Anticancer researchgate.net
6-Aminomethylbenzofuranones 5-HT2A and D2 Receptors S3.36, S5.46 Antipsychotic acs.org
Carboxy-substituted Benzofurans Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Lys685, Arg807 (H-bonds); Phe674, Leu733 (hydrophobic) Immunomodulation nih.gov
Benzofuran-Thiazole Hybrids Matrix Metalloproteinase-2 (MMP-2) Not specified Anticancer atmiyauni.ac.in
Benzofuran-3-yl(phenyl)methanones Sirtuin 1 (SIRT1) Phe273, Phe312, Ile347 (hydrophobic); Asn346 (H-bond) Anticancer nih.gov

This table summarizes findings from various computational studies on different benzofuran analogues to illustrate the application of molecular docking.

Prediction of Binding Affinities and Molecular Interaction Analysis

Computational methods, particularly molecular docking, are instrumental in predicting how a ligand, such as a benzofuran derivative, might bind to a biological target, typically a protein. This technique estimates the binding affinity, represented by a scoring function (e.g., in kcal/mol), and elucidates the specific molecular interactions that stabilize the ligand-protein complex.

Research on analogues of this compound has demonstrated the utility of these predictive models. For instance, a study on benzofuran-3-yl(phenyl)methanones as inhibitors of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, predicted that these compounds bind within the C-pocket of the enzyme. nih.gov The primary binding forces were identified as hydrophobic interactions with key amino acid residues like Phe273, Phe312, and Ile347. nih.gov The introduction of a hydroxyl group at the meta position of the phenyl ring was predicted to form a hydrogen bond with Asn346, a prediction that was later validated experimentally with the synthesis of (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, which showed enhanced inhibitory activity. nih.gov

In another study focusing on Hepatitis C Virus (HCV) NS5B polymerase inhibitors, molecular docking was used to evaluate a series of benzofuran-1,3,4-oxadiazoles and benzofuran-1,2,4-triazoles. nih.gov The benzofuran-1,2,4-triazole scaffolds generally exhibited higher predicted binding affinities compared to the benzofuran-1,3,4-oxadiazole analogues. nih.gov Notably, compounds with a polynitrogen triazole ring, sulfur and amide moieties, and an N-phenyl ring showed significantly improved binding affinities. nih.gov

The following interactive table summarizes the predicted binding affinities of some benzofuran analogues against the HCV NS5B enzyme:

Compound ClassRepresentative AnaloguesPredicted Binding Affinity (kcal/mol)
Benzofuran-1,3,4-oxadiazolesBF1-7-12.63 to -14.04
Benzofuran-1,2,4-triazolesBF8-15-14.11 to -16.09
Reference DrugNesbuvir-15.42

Data sourced from a molecular docking study on benzofuran derivatives as HCV NS5B inhibitors. nih.gov

These studies underscore the power of computational methods to not only predict binding energies but also to provide a detailed picture of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of benzofuran derivatives to their targets. This information is invaluable for the rational design of new analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are essential tools in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead structures.

Several QSAR studies have been conducted on benzofuran derivatives, providing insights that could be applicable to this compound. For example, a 2D-QSAR study on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids as vasodilators identified key molecular descriptors that correlate with their biological activity. nih.gov The study found that the maximum electron-electron repulsion for a C-O bond was a significant descriptor, indicating the importance of electronic properties in the vasodilation activity of these compounds. nih.gov The developed QSAR model showed good statistical significance with a high correlation coefficient (R² = 0.816), demonstrating its predictive power. nih.gov

Another QSAR study was performed on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazole derivatives as inhibitors of the cytochrome P450 enzyme CYP26A1. nih.gov This study utilized physicochemical parameters such as molar refractivity (MR), molecular weight (MW), partition coefficient (log P), and others as independent variables to correlate with the inhibitory activity (IC50). nih.gov The resulting models helped in identifying the structural features that could enhance the inhibitory potential against the target enzyme. nih.gov

A 3D-QSAR study on benzofuran derivatives as inhibitors of Lysine-Specific Demethylase 1 also yielded reliable models for predicting biological activity. researchgate.net Such studies provide a three-dimensional map of the steric and electronic fields around the molecules that are favorable or unfavorable for activity, offering a more detailed understanding for lead optimization.

The following table presents a conceptual framework of descriptors often used in QSAR studies of benzofuran analogues:

Descriptor TypeExamplesRelevance
Physicochemical LogP, Molar Refractivity (MR), Molecular Weight (MW)Relates to hydrophobicity, size, and transport properties. nih.gov
Electronic HOMO-LUMO gap, Dipole MomentDescribes the electronic aspects of molecule-receptor interactions. nih.gov
Topological Connectivity indices, Shape indicesEncodes information about the branching and shape of the molecule.
Geometrical Surface area, VolumeRelates to the steric fit of the molecule in the binding site.

These QSAR and QSPR models, developed for structurally related benzofurans, provide a valuable predictive framework. They can be leveraged to estimate the potential biological activities and properties of novel derivatives like this compound, thereby accelerating the discovery and development of new therapeutic agents.

Investigation of Biological Activities and Mechanistic Insights of Ethyl 3 Phenyl 1 Benzofuran 2 Yl Carbonate Derivatives

In Vitro Antimicrobial Efficacy and Mechanistic Studies

Benzofuran (B130515) derivatives have demonstrated notable efficacy against a broad spectrum of microbial pathogens, including both bacteria and fungi, making them a promising area for the development of new antimicrobial drugs. rsc.orgtaylorandfrancis.com

Numerous studies have confirmed the antibacterial properties of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. The inhibitory activity is often influenced by the specific substitutions on the benzofuran core. nih.gov

For instance, a series of benzofuran derivatives with aryl substituents at the C-3 position were synthesized and tested. nih.gov Research has shown that substitutions at the C-6 and C-3 positions can significantly impact antibacterial activity and strain specificity. nih.gov In one study, compounds featuring a hydroxyl group at C-6 demonstrated excellent antibacterial activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 µg/mL. nih.gov Another study revealed that certain 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran exhibited greater inhibitory activity against Gram-negative bacteria (inhibition zone of 25 mm) than against Gram-positive bacteria (inhibition zone of 20 mm). nih.gov

Derivatives containing disulfide moieties have also shown remarkable antibacterial effects against plant pathogens like Xanthomonas oryzae pv oryzae (Xoo), Xanthomonas oryzae pv oryzicola (Xoc), and Xanthomonas axonopodis pv citri (Xac). acs.orgacs.org The compound designated as V40, for example, displayed potent in vitro activity with EC₅₀ values of 0.28, 0.56, and 10.43 μg/mL against Xoo, Xoc, and Xac, respectively, far surpassing the efficacy of control agents like Thiodiazole-copper (TC) and allicin. acs.orgacs.org Furthermore, bromo-derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown moderate activity against Gram-positive strains, with MIC values between 16 and 64 µg/mL, highlighting the role of halogenation in biological activity. nih.gov

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

Derivative Class Bacterial Strain(s) Activity Measurement Result Reference(s)
6-hydroxyl-benzofurans Various strains MIC 0.78-3.12 µg/mL nih.gov
1-(thiazol-2-yl)pyrazoline Gram-negative bacteria Inhibition Zone 25 mm nih.gov
1-(thiazol-2-yl)pyrazoline Gram-positive bacteria Inhibition Zone 20 mm nih.gov
Disulfide-containing (V40) Xanthomonas oryzae pv oryzae EC₅₀ 0.28 µg/mL acs.org
Disulfide-containing (V40) Xanthomonas oryzae pv oryzicola EC₅₀ 0.56 µg/mL acs.org
Disulfide-containing (V37) Xanthomonas axonopodis pv citri EC₅₀ 6.43 µg/mL acs.org

The antifungal potential of benzofuran derivatives has been evaluated against various pathogenic fungi. nih.govresearchgate.net Synthetic derivatives of 2- and 3-benzofurancarboxylic acids were tested for their ability to inhibit the growth of Cryptococcus neoformans and Aspergillus fumigatus. nih.gov The results indicated that several derivatives effectively inhibited fungal growth, with two showing particularly significant antifungal activity. nih.gov

In other studies, benzofuran derivatives were screened against Candida albicans and Aspergillus niger. nih.gov While some derivatives, such as those with a hydroxyl substituent at the C-2 position, were found to be inactive against C. albicans, others demonstrated notable efficacy. nih.gov For example, pyrazole (B372694) derivatives of benzofuran showed antifungal activity against C. albicans. nih.gov Similarly, research on benzofuran-2-carboxylate 1,2,3-triazoles revealed that compounds with methoxy, methyl, and fluoro substituents had moderate antifungal activity against Aspergillus niger and Sclerotium rolfsii. niscair.res.in The introduction of bromine atoms into the benzofuran structure has also been shown to drastically increase antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

Derivative Class Fungal Strain(s) Activity Reference(s)
Carboxylic acid derivatives Cryptococcus neoformans, Aspergillus fumigatus Significant growth inhibition nih.gov
Pyrazole derivatives Candida albicans Active nih.gov
Carboxylate 1,2,3-triazoles Aspergillus niger, Sclerotium rolfsii Moderate activity niscair.res.in
Dibromo-benzofuran carboxylate Pathogenic fungi Drastically increased activity nih.gov

Understanding the mechanism of action is crucial for the rational design of more potent antimicrobial agents. For benzofuran derivatives, several mechanisms have been proposed. One study on a potent mono-benzofuran derivative suggested that its antibacterial action might not involve the inhibition of the B´-CH-σ⁷⁰/σA²·² interaction, indicating an alternative pathway. nih.gov The study also emphasized that the balance between hydrophilic and hydrophobic properties is a key determinant of biological activity. nih.gov

For antifungal derivatives, it has been found that their mechanism may involve the disruption of calcium homeostasis. nih.gov Although the antifungal effects did not directly correlate with calcium fluxes, the derivatives were observed to augment amiodarone-elicited calcium influx into the cytoplasm, suggesting that changes in cytoplasmic calcium concentration are a component of their antifungal action. nih.gov In the case of certain disulfide-containing benzofurans, proteomic analysis combined with enzyme activity assays has begun to reveal their antibacterial mechanism, pointing towards their potential as versatile bactericides. acs.org

Enzyme Inhibitory Activity and Biochemical Pathway Modulation

Beyond direct antimicrobial action, benzofuran derivatives have been identified as potent inhibitors of various enzymes, which can modulate critical biochemical pathways. taylorandfrancis.com

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia. scielo.br Several classes of benzofuran derivatives have shown remarkable inhibitory potential against this enzyme. A series of benzofuran-pyridazine derivatives were all found to have over 89% inhibitory activity against α-glucosidase, significantly higher than the standard drug acarbose (B1664774) (42.50%). tandfonline.comtandfonline.com One analog, in particular, exhibited an outstanding 98.68% inhibition. tandfonline.com

Similarly, a study on hydroxylated 2-phenylbenzofurans found them to be highly active against α-glucosidase. nih.gov One compound from this series was 167 times more active than acarbose. nih.gov Usnic acid derivatives containing a benzofuran structure also displayed potent α-glucosidase inhibition, with some being more potent than the acarbose control. nih.gov

Chorismate Mutase Inhibition: Chorismate mutase is a crucial enzyme in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in bacteria, fungi, and plants. nih.gov This pathway is absent in mammals, making its enzymes attractive targets for antimicrobial agents. Chorismate mutase catalyzes the conversion of chorismate to prephenate, a precursor to phenylalanine and tyrosine. nih.gov While specific studies focusing solely on ethyl 3-phenyl-1-benzofuran-2-yl carbonate are limited, other compounds designed to inhibit this enzyme have been investigated. For example, various 1-substituted adamantane (B196018) derivatives have been shown to inhibit the chorismate mutase activity from Aerobacter aerogenes. nih.gov The inhibition of this key metabolic branch-point highlights a potential mechanism for the antimicrobial activity of compounds that can effectively target it. nih.govnih.gov

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). edx.orgsciencesnail.com The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, while the Kᵢ is a true dissociation constant that reflects the binding affinity between the inhibitor and the enzyme. edx.orgsciencesnail.com

Kinetic studies have been performed on several benzofuran derivatives. For α-glucosidase, one 2-phenylbenzofuran (B156813) derivative exhibited a low IC₅₀ value and was identified as a mixed-type inhibitor. nih.gov Another study on bavachalcone, which has a 1,3-diphenylpropenone skeleton, reported an IC₅₀ of 15.35 ± 0.57 µg/mL against α-glucosidase and was characterized as a mixed competitive and non-competitive inhibitor. scielo.br Usnic acid-based benzofuran derivatives showed IC₅₀ values as low as 42.6 ± 1.30 µM. nih.gov

In the context of other enzymes, 2-arylbenzofuran derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), acting in a competitive manner with a Kᵢ value as low as 1.7 µM for one compound. mdpi.com The determination of these kinetic parameters is essential for comparing the potency of different inhibitors and understanding their mechanism of action. nih.govresearchgate.net

Table 3: Enzyme Inhibition Data for Selected Benzofuran Derivatives

Derivative/Compound Target Enzyme Inhibition Type IC₅₀ Kᵢ Reference(s)
2-Phenylbenzofuran (cpd 16) α-Glucosidase Mixed-type 167x more active than acarbose - nih.gov
Bavachalcone α-Glucosidase Mixed competitive/non-competitive 15.35 ± 0.57 µg/mL - scielo.br
Usnic acid derivative (6b) α-Glucosidase - 42.6 ± 1.30 µM - nih.gov
2-Arylbenzofuran (Cathafuran C) Butyrylcholinesterase Competitive 2.5 µM 1.7 µM mdpi.com

Table of Compounds

Compound Name
Acarbose
Allicin
Amiodarone
Bavachalcone
Cathafuran C
Chorismate
This compound
Phenylalanine
Prephenate
Thiodiazole-copper
Tryptophan
Tyrosine
Usnic acid

In Vitro Cytotoxicity Studies against Specific Cell Lines (focus on cellular effects and mechanisms of action)

The cytotoxic potential of benzofuran derivatives against various cancer cell lines is a significant area of research. nih.govnih.gov Studies have shown that the benzofuran nucleus is a key component in many compounds with anticancer properties. nih.govnih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key cellular pathways necessary for cancer cell proliferation. nih.govnih.gov

Research on various benzofuran derivatives has revealed significant cytotoxic activity against a range of human cancer cell lines. For instance, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown selective action towards chronic myelogenous leukemia (K562) cells. nih.gov The pro-apoptotic properties of these compounds were confirmed through assays that detect the activation of caspases, key enzymes in the apoptotic pathway. nih.gov Furthermore, some of these derivatives were found to induce apoptosis in K562 cells and inhibit the release of pro-inflammatory interleukin 6 (IL-6). nih.gov

The introduction of different substituents onto the benzofuran core can significantly influence cytotoxic activity. nih.gov For example, the condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various substituted benzaldehydes has yielded derivatives with notable anticancer activity against Erlich ascites carcinoma (EAC) cells. nih.gov Similarly, benzofuran-isatin carbohydrazide hybrids have demonstrated good anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov

The mechanism behind the cytotoxicity of some benzofuran derivatives involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. nih.gov For example, certain derivatives have been shown to have pro-oxidative effects, increasing ROS levels in cancer cells. nih.gov Other proposed mechanisms include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors), interference with DNA synthesis, and the induction of cell cycle arrest, often at the G2/M phase. nih.govnih.gov

Below is a table summarizing the in vitro cytotoxic activities of various benzofuran derivatives against several human cancer cell lines.

Compound ClassSpecific Derivative Example(s)Cell Line(s)Activity (IC50/CTC50)Reference(s)
Halogenated Benzofurans1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative with bromineK562 (leukemia), HL60 (leukemia)5 µM, 0.1 µM nih.gov
Carbohydrazide-Based BenzofuransDerivatives of 3-methyl-2-benzofuran carbohydrazideErlich ascites carcinoma (EAC)High cytotoxic concentration scores (CTC50) for several derivatives nih.gov
N-Methylpiperidine-Based Benzofurans1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (head and neck cancer)0.46 µM nih.gov
3-Amidobenzofuran DerivativesCompound 28gMDA-MB-231 (breast), HCT-116 (colon), HT-29 (colon)3.01 µM, 5.20 µM, 9.13 µM nih.gov
Benzofuran-isatin carbohydrazide hybridsCompounds 23a and 23dSW-620 (colorectal), HT-29 (colorectal)8.7 µM and 9.4 µM (23a), 6.5 µM and 9.8 µM (23d) nih.gov
Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivativesCompounds 6 and 8K562 (leukemia)Selective action, not toxic to HaCaT (normal keratinocytes) nih.gov

Exploration of Anti-inflammatory Modulatory Effects and Associated Pathways (if applicable to similar compounds)

Benzofuran derivatives have demonstrated significant anti-inflammatory properties in various studies. nih.govrasayanjournal.co.in The anti-inflammatory mechanisms of these compounds are often linked to the modulation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

For example, certain novel benzofuran derivatives have been shown to inhibit the release of the pro-inflammatory mediator interleukin 6 (IL-6) in chronic myelogenous leukemia (K562) cells. nih.gov This suggests a direct modulatory effect on inflammatory cytokine production. While direct evidence for this compound is not available, the consistent anti-inflammatory activity observed across a range of benzofuran analogs points to the potential of this chemical class in modulating inflammatory responses.

Receptor Binding Studies and Target Identification through Biochemical Assays

The biological activities of benzofuran derivatives are often mediated by their interaction with specific cellular receptors and enzymes. nih.govnih.gov Biochemical assays and receptor binding studies have identified several molecular targets for this class of compounds.

For instance, some benzofuran derivatives act as non-specific β-adrenergic blockers, showing affinity for both β1- and β2-adrenergic receptors. nih.gov In the context of cancer therapy, certain benzofuran derivatives have been identified as inhibitors of the AKT/mammalian target of the rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer. nih.gov

Furthermore, studies have shown that some 5,6-dihydroxybenzofuran derivatives could serve as a promising scaffold for designing novel estrogen receptor (ER) ligands, which is particularly relevant for the treatment of ER-dependent breast cancers. nih.gov These antagonists function by blocking the active site of the receptor, thereby preventing estrogen from binding and exerting its proliferative effects. nih.gov One such derivative demonstrated excellent potency against anti-estrogen receptor-dependent breast cancer cells with low toxicity to normal cells. nih.gov

Some benzofuran derivatives have also been investigated for their ability to bind to serum albumins, which is important for their potential use in drug delivery systems. researchgate.net

Structure-Activity Relationship (SAR) Derivations from Biological Assays

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective therapeutic agents. nih.govnih.gov For benzofuran derivatives, several key structural features have been identified that impact their cytotoxic and anti-inflammatory effects.

The position and nature of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov For example, the introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This is likely due to the ability of halogens to form "halogen bonds," which can enhance binding affinity to target molecules. nih.gov The position of the halogen is also important, with maximum activity often observed when a halogen atom is placed at the para position of an N-phenyl ring substituent. nih.gov

In some series of benzofuran derivatives, the presence of a CONH (amide) group has been found to be necessary for anticancer activity. nih.gov The addition of phenol (B47542) and chlorine groups to such compounds can increase the number of binding interactions with the target, leading to improved anticancer effects. nih.gov Furthermore, the inclusion of hydrophilic groups like piperidine (B6355638) on the benzofuran ring can significantly improve the physicochemical properties of the compound. nih.gov

For anti-inflammatory activity, the specific heterocyclic systems fused or attached to the benzofuran core play a significant role. The diverse biological activities of benzofuran derivatives underscore the importance of this scaffold in medicinal chemistry and provide a strong rationale for the continued investigation of novel analogs, including this compound. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes for Diverse Analogues with Tuned Properties

The synthesis of benzofuran (B130515) derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core heterocyclic system. researchgate.netnih.gov These methodologies provide a strong foundation for the development of novel synthetic routes to access diverse analogues of Ethyl 3-phenyl-1-benzofuran-2-yl carbonate with tailored properties. Future research in this area is likely to focus on several key aspects:

Catalyst-Free and Green Synthesis: There is a growing emphasis on developing environmentally benign synthetic methods. nih.govepa.gov Catalyst-free reactions and the use of green solvents are expected to be explored for the synthesis of benzofuran carbonates, minimizing waste and environmental impact. nih.govepa.gov

One-Pot Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and resource utilization. nih.gov Future work may involve designing one-pot procedures for the synthesis of complex benzofuran carbonate analogues.

Flow Chemistry: Continuous flow synthesis provides precise control over reaction parameters, leading to improved yields and purity. This technology could be applied to the synthesis of this compound and its derivatives, enabling scalable and efficient production.

Diversity-Oriented Synthesis: The creation of libraries of structurally diverse benzofuran carbonates is crucial for exploring structure-activity relationships (SAR). Future synthetic strategies will likely focus on developing flexible methods that allow for the introduction of a wide range of substituents on both the benzofuran core and the phenyl ring.

Synthetic StrategyKey AdvantagesPotential Application for Benzofuran Carbonates
Catalyst-Free SynthesisEnvironmentally friendly, reduced metal contaminationGreener production of this compound and its analogues.
One-Pot ReactionsIncreased efficiency, reduced wasteStreamlined synthesis of complex, multi-functionalized benzofuran carbonates.
Flow ChemistryScalability, improved control and safetyLarge-scale and on-demand production of target compounds.
Diversity-Oriented SynthesisRapid generation of compound librariesExploration of structure-activity relationships for various biological targets.

Design and Synthesis of Hybrid Molecules Incorporating the Benzofuran Carbonate Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to overcome drug resistance and improve efficacy. The benzofuran nucleus is an attractive scaffold for the design of hybrid molecules due to its broad spectrum of biological activities. epa.govnih.govnih.gov

Future research will likely involve the design and synthesis of hybrid molecules where the this compound moiety is linked to other biologically active scaffolds. Potential hybridization partners could include:

Piperazine Derivatives: Known for their diverse pharmacological activities, including anticancer and anti-inflammatory effects. nih.gov

Imidazole and Tetrazole Moieties: These heterocycles are present in numerous approved drugs and are known to modulate various biological targets. nih.gov

Quinoline Scaffolds: Quinoline derivatives have shown promise as anticancer and antimicrobial agents. researchgate.net

Natural Products: Conjugating the benzofuran carbonate scaffold to natural products with known biological activity could lead to novel compounds with enhanced properties. researchgate.net

The synthesis of these hybrid molecules will require the development of efficient and versatile linker strategies to connect the different molecular fragments.

Further Mechanistic Investigations of Observed Biological Activities

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.govnih.govresearchgate.netresearchgate.net While the broad activities of the benzofuran class are recognized, detailed mechanistic studies for specific compounds like this compound are often lacking.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed biological activities. This will involve a combination of in vitro and in silico approaches:

Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts.

Pathway Analysis: Investigating the signaling pathways that are modulated by the compound. For instance, benzofuran derivatives have been shown to affect pathways like the NF-κB and MAPK signaling cascades. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effect on its biological activity to understand the key structural features responsible for its effects. nih.gov

Computational Modeling: Using molecular docking and other computational techniques to predict the binding modes of the compound with its biological targets.

A deeper understanding of the mechanism of action is crucial for the rational design of more potent and selective analogues.

Exploration of Chemical Applications in Materials Science and Advanced Functional Materials

Beyond their applications in medicine, benzofuran-containing compounds have potential uses in materials science. The fused aromatic ring system of benzofuran provides a rigid and planar structure that can be exploited for the development of advanced functional materials. researchgate.netmdpi.com

Emerging research avenues in this area include:

Organic Electronics: Benzofuran derivatives can serve as building blocks for organic semiconductors, which are key components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govacs.org The electronic properties of this compound could be tuned by introducing electron-donating or electron-withdrawing groups.

Polymers: The benzofuran moiety can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific optical or electronic properties. mdpi.com

Sensors: The ability of the benzofuran scaffold to interact with various analytes could be harnessed to develop chemical sensors for environmental monitoring or medical diagnostics.

Application AreaRelevant Properties of Benzofuran ScaffoldPotential Role of this compound
Organic Electronicsπ-conjugated system, charge transport capabilitiesAs a component in organic semiconductors for electronic devices.
Advanced PolymersRigid structure, thermal stabilityMonomer for the synthesis of high-performance polymers.
Chemical SensorsHost-guest interaction capabilitiesAs a recognition element in fluorescent or colorimetric sensors.

Integration with Chemoinformatic and Artificial Intelligence-Driven Drug Discovery Pipelines

Future research will likely involve the following:

Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of benzofuran derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

De Novo Drug Design: Employing AI algorithms to design novel benzofuran carbonate structures with desired pharmacological properties from scratch.

Predictive Toxicology: Using computational models to predict the potential toxicity of new drug candidates early in the discovery process, reducing the likelihood of late-stage failures.

The integration of these in silico methods with traditional experimental approaches will create a more efficient and cost-effective pipeline for the development of new drugs based on the this compound scaffold. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 3-phenyl-1-benzofuran-2-yl carbonate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a benzofuran precursor with a carbonate ester. For example, one-pot multicomponent reactions using aryl halides, alkynes, and carbonylating agents under palladium catalysis are effective for benzofuran core formation . Transamidation steps (e.g., using NaH in THF) can introduce carboxamide or carbonate functionalities . Optimization requires tuning catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperature (60–100°C) to maximize yield. Continuous flow reactors improve scalability .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 provides precise bond lengths, angles, and torsion angles. For example, π–π interactions and hydrogen bonding patterns in similar benzofurans were confirmed via SC-XRD (e.g., monoclinic space group P2₁/n, a = 12.6447 Å, β = 100.592°) . Data deposition in the Cambridge Structural Database (CSD-CCDC) ensures reproducibility . Twinning or disorder in crystals can be addressed using SHELXL’s TWIN/BASF commands .

Advanced: What spectroscopic and computational methods are critical for characterizing reaction intermediates and byproducts?

Answer:

  • NMR : ¹H/¹³C NMR identifies regioselectivity in benzofuran derivatives. For example, ¹H NMR chemical shifts at δ 6.8–7.8 ppm confirm aromatic protons .
  • HRMS : High-resolution mass spectrometry validates molecular ions (e.g., m/z 296.28 for a benzofuran carboxamide) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental IR/Raman spectra .

Basic: How can researchers ensure purity and reproducibility in synthesizing this compound?

Answer:

  • Chromatography : Column chromatography (silica gel, hexane/EtOAc) removes unreacted precursors.
  • Recrystallization : Use ethanol or acetone to isolate high-purity crystals .
  • Analytical Standards : Compare melting points (e.g., 74–76°C for analogous compounds) and HPLC retention times with literature data .

Advanced: How do substituents on the benzofuran core influence reactivity in cross-coupling reactions?

Answer:
Electron-withdrawing groups (e.g., -Cl, -CO₂Et) deactivate the benzofuran ring, requiring harsher conditions (e.g., CuI/1,10-phenanthroline). Electron-donating groups (e.g., -OEt) enhance reactivity in Suzuki-Miyaura couplings . Steric effects from 3-phenyl substituents may slow nucleophilic attacks, necessitating bulky ligands like XPhos .

Advanced: What strategies mitigate contradictions in spectroscopic data during structural elucidation?

Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) in carbamate linkages .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals in crowded aromatic regions .
  • X-ray Powder Diffraction (XRPD) : Differentiates polymorphs when SC-XRD is unavailable .

Basic: What safety protocols are essential when handling reactive intermediates in its synthesis?

Answer:

  • Moisture-Sensitive Reagents : Use Schlenk lines for NaH or LiAlH₄ .
  • Toxic Byproducts : Install scrubbers for CO or HCN gas .
  • PPE : Wear flame-resistant lab coats and chemical goggles (NFPA ratings ≥4 for flammability) .

Advanced: How can computational modeling predict the compound’s stability under varying pH and temperature?

Answer:

  • MD Simulations : Assess hydrolysis of the carbonate ester at pH <3 or >10 .
  • Thermogravimetric Analysis (TGA) : Correlates with predicted decomposition temperatures (e.g., ~200°C for ethyl carbonate derivatives) .

Advanced: What role does the carbonate group play in solid-state packing and solubility?

Answer:
The carbonate’s polarity enhances solubility in aprotic solvents (e.g., log P = 2.5 for ethyl 2-benzofuranyl acetate) . In crystals, C=O···H–C hydrogen bonds stabilize packing, as seen in similar structures (e.g., d = 2.8–3.2 Å for O···H contacts) .

Advanced: How can researchers leverage [3,3]-sigmatropic rearrangements to functionalize the benzofuran scaffold?

Answer:
Heating with protic acids (e.g., p-TsOH) induces Claisen or Cope rearrangements, enabling access to fused polycyclic systems . For example, a cascade [3,3]-sigmatropic rearrangement/aromatization strategy synthesized coumestrol derivatives in 70% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.